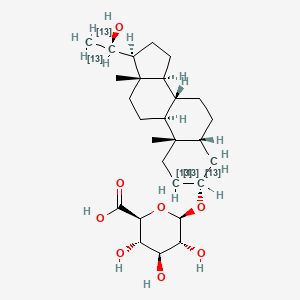
Pregnanediol 3-glucuronide-13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pregnanediol 3-glucuronide-13C5 is a labeled version of pregnanediol 3-glucuronide, which is a major metabolite of the steroid hormone progesterone. This compound is primarily used in scientific research to study progesterone metabolism and its related pathways. The labeling with carbon-13 isotopes allows for more precise tracking and analysis in various biochemical assays.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pregnanediol 3-glucuronide-13C5 typically involves the glucuronidation of pregnanediol. The process begins with the preparation of pregnanediol, which is then subjected to glucuronidation using uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. The reaction is carried out under controlled conditions to ensure the selective formation of the 3-glucuronide conjugate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar biochemical pathways. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Pregnanediol 3-glucuronide-13C5 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Various nucleophiles can be used to substitute the glucuronide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful for further biochemical studies.
科学的研究の応用
Pregnanediol 3-glucuronide-13C5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of progesterone metabolism.
Biology: Helps in studying the role of progesterone and its metabolites in various biological processes, including reproduction and development.
Medicine: Utilized in diagnostic assays to monitor progesterone levels in clinical settings, aiding in the diagnosis of reproductive health issues.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents targeting progesterone-related pathways.
作用機序
Pregnanediol 3-glucuronide-13C5 exerts its effects by acting as a metabolite of progesterone. It is formed through the glucuronidation of pregnanediol, which is a downstream product of progesterone metabolism. The compound is excreted in urine and serves as a biomarker for progesterone levels in the body. The molecular targets and pathways involved include the progesterone receptor and various enzymes responsible for steroid metabolism.
類似化合物との比較
Similar Compounds
Pregnanediol 3-glucuronide: The non-labeled version of the compound, used in similar research applications.
Pregnanediol 2,3,4,20,21-13C5 glucuronide:
Progesterone-2,3,4,20,21-13C5: A labeled version of progesterone itself, used to study the initial stages of progesterone metabolism.
Uniqueness
Pregnanediol 3-glucuronide-13C5 is unique due to its specific labeling with carbon-13 isotopes, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where detailed analysis of progesterone metabolism is required.
特性
分子式 |
C27H44O8 |
|---|---|
分子量 |
501.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxy(1,2-13C2)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H44O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h13-23,25,28-31H,4-12H2,1-3H3,(H,32,33)/t13-,14+,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1/i1+1,8+1,12+1,13+1,15+1 |
InChIキー |
ZFFFJLDTCLJDHL-CLTDQDJASA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C@H]([13CH3])O)CC[C@H]4[C@@]3(C[13CH2][13C@H]([13CH2]4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
正規SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


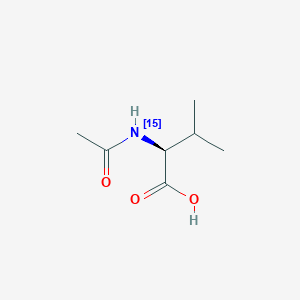
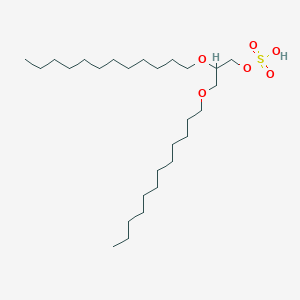
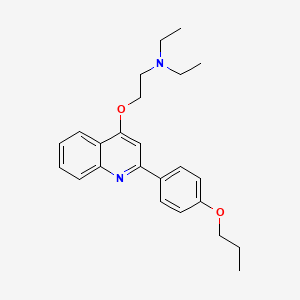

![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)
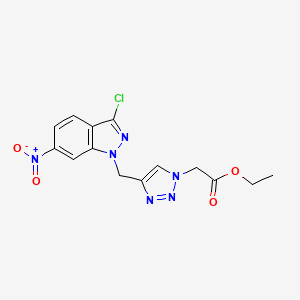
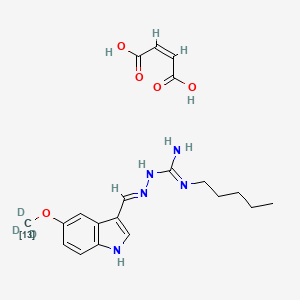
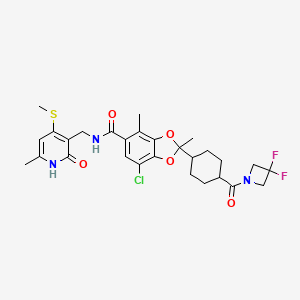
![2-[4-(4-Fluoro-phenylamino)-5-phenyl-pyrrolo[2,3-d]pyrimidin-7-yl]-5-methyl-tetrahydro-furan-3,4-diol](/img/structure/B12421105.png)
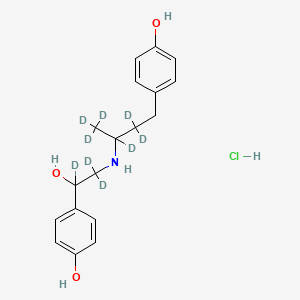
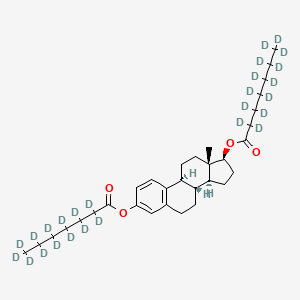
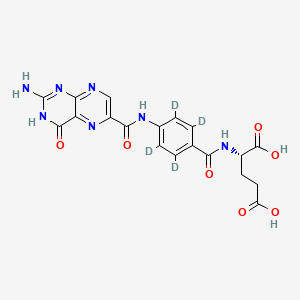
![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)
